Enantiomer-Specific TRPC6 Channel Translocation and Angiogenesis: 11(R),12(S)-EET Active vs. 11(S),12(R)-EET and 14,15-EET Inactive
In primary human endothelial cells, (±)-11,12-EET induces rapid TRPC6 channel translocation (within 30 seconds) and promotes endothelial cell migration and tube formation. Critically, these effects are strictly enantiomer-specific: only 11(R),12(S)-EET reproduces the activity of the racemic mixture, whereas 11(S),12(R)-EET is completely inactive. Moreover, the related regioisomer (±)-14,15-EET fails to induce TRPC6 translocation, demonstrating that the effect is not a general property of EETs but a specific attribute of the 11(R),12(S)-EET enantiomer [1]. Downregulation of Gs protein via siRNA abolished 11,12-EET-induced responses, while Gq/11 downregulation had no effect, confirming a Gs-coupled receptor-mediated mechanism unique to this enantiomer [1].
| Evidence Dimension | TRPC6 channel translocation induction and angiogenesis |
|---|---|
| Target Compound Data | 11(R),12(S)-EET: active (TRPC6 translocation observed within 30 sec; endothelial migration and tube formation stimulated) |
| Comparator Or Baseline | 11(S),12(R)-EET: inactive; (±)-14,15-EET: inactive; 11,12-DHET: inactive |
| Quantified Difference | Qualitative all-or-none functional dichotomy: 11(R),12(S)-EET fully active; 11(S),12(R)-EET and 14,15-EET exhibit zero detectable activity in this assay |
| Conditions | Primary human endothelial cells; TRPC6-V5 fusion protein translocation assay; endothelial migration and tube formation assays |
Why This Matters
Researchers requiring endothelial angiogenic activity must procure enantiopure 11(R),12(S)-EET, as racemic mixtures contain ~50% inactive enantiomer and 14,15-EET cannot substitute.
- [1] Ding Y, Frömel T, Popp R, Falck JR, Schunck WH, Fleming I. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the Gs protein. J Pharmacol Exp Ther. 2014;350(1):14-21. View Source
